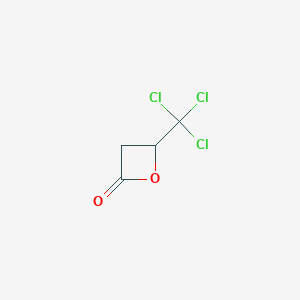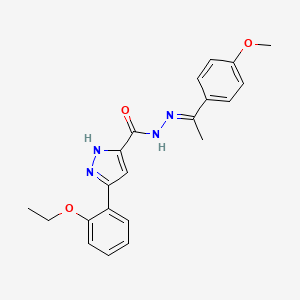
4-(Trichloromethyl)-2-oxetanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trichloromethyl)-2-oxetanone is an organic compound characterized by the presence of a trichloromethyl group attached to an oxetanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichloromethyl)-2-oxetanone typically involves the reaction of trichloromethyl ketones with suitable reagents under controlled conditions. One common method is the cyclization of trichloromethyl ketones with ethylene oxide in the presence of a base, such as potassium carbonate, to form the oxetanone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
4-(Trichloromethyl)-2-oxetanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Methyl-substituted oxetanones.
Substitution: Various substituted oxetanones depending on the nucleophile used.
科学研究应用
4-(Trichloromethyl)-2-oxetanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Trichloromethyl)-2-oxetanone involves its interaction with specific molecular targets, leading to various biochemical effects. The trichloromethyl group can undergo metabolic transformations, generating reactive intermediates that interact with cellular components. These interactions can modulate enzymatic activities and signaling pathways, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Trifluoromethylpyridine: Similar in having a halogenated methyl group attached to a heterocyclic ring.
Benzotrichloride: Contains a trichloromethyl group attached to a benzene ring.
Uniqueness
4-(Trichloromethyl)-2-oxetanone is unique due to its oxetanone ring structure, which imparts distinct chemical reactivity and potential applications compared to other trichloromethyl-containing compounds. The presence of the oxetanone ring can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
5895-35-2 |
|---|---|
分子式 |
C4H3Cl3O2 |
分子量 |
189.42 g/mol |
IUPAC 名称 |
4-(trichloromethyl)oxetan-2-one |
InChI |
InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2 |
InChI 键 |
CPNBMBBRKINRNE-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC1=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11994184.png)
![7,9-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11994192.png)
![Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester](/img/structure/B11994197.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B11994198.png)

![4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide](/img/structure/B11994209.png)
![Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate](/img/structure/B11994215.png)
![9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11994218.png)
![3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11994229.png)




methylidene]benzenesulfonamide](/img/structure/B11994264.png)
